molecular formula CH3Ge B3334510 Methylgermanium CAS No. 88453-53-6

Methylgermanium

Cat. No.: B3334510
CAS No.: 88453-53-6
M. Wt: 87.66 g/mol
InChI Key: LCTMIXFKOJXTHA-UHFFFAOYSA-N
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Description

Methylgermanium refers to a class of organometallic compounds featuring a direct carbon-germanium (C-Ge) bond, with this compound trichloride and tetramethylgermane being common examples . These compounds are characterized by their stable tetrahedral geometry around the germanium atom and the robustness of the C-Ge bond, making them valuable precursors and reagents in synthetic chemistry and materials science . In research and development, this compound compounds are primarily utilized in the field of advanced electronics. They serve as crucial precursors for the chemical vapor deposition (CVD) of germanium-containing thin films, which are essential in semiconductor technology . The drive for chlorine-free synthetic routes to achieve higher purity materials for such applications further underscores the importance of these compounds . Historically, the synthesis of organogermanium compounds was pioneered by Clemens Winkler in 1887 with the creation of tetraethylgermane . Modern synthetic methodologies for this compound compounds often involve alkylation reactions using organolithium or Grignard reagents with germanium halides, or direct processes involving elemental germanium . This product, this compound, is intended for research purposes only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers should consult the relevant Safety Data Sheet (SDS) and handle all materials according to established laboratory safety protocols.

Properties

InChI

InChI=1S/CH3Ge/c1-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTMIXFKOJXTHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Ge]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3Ge
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80162837, DTXSID20237053
Record name Methyl germane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Germylidyne, methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20237053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1449-65-6, 88453-53-6
Record name Methyl germane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80162837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Germylidyne, methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20237053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Development

Advanced Strategies for Methylgermanium (B72786) Compound Synthesis

The development of efficient and selective synthetic routes is paramount for accessing this compound compounds with desired properties. These strategies often rely on the reactivity of organometallic reagents and precise control over reaction conditions.

Organometallic reagents, particularly those involving alkali metals and alkaline earth metals, are foundational for the synthesis of carbon-germanium bonds. These methods allow for the controlled introduction of alkyl and aryl groups onto germanium atoms.

Organolithium reagents (RLi) and organomagnesium reagents (Grignard reagents, RMgX) are highly versatile nucleophiles widely employed in the synthesis of organometallic compounds, including this compound derivatives. Organolithium compounds, characterized by a highly polarized C-Li bond, act as potent nucleophiles and strong bases, enabling the formation of new carbon-carbon bonds or the introduction of organic groups onto germanium halides mt.comwikipedia.org. For instance, methyl lithium (CH₃Li) is a common organolithium reagent that can be used in transmetalation reactions to prepare other organometallic compounds wikipedia.orgyoutube.com.

Grignard reagents, such as methylmagnesium chloride (CH₃MgCl), are prepared by reacting organic halides with magnesium metal and are widely used in organic synthesis to create carbon-carbon bonds wikipedia.orgebsco.comsigmaaldrich.com. These reagents can react with germanium halides to form organogermanium compounds. For example, this compound trichloride (B1173362) can be synthesized by reacting germanium tetrachloride with organomagnesium halides like isopropylmagnesium chloride under controlled conditions google.com. Furthermore, aryl germanes are accessible through Grignard formation from aryl halides, followed by reaction with triethylgermyl chloride (Et₃GeCl) sci-hub.se.

The precise control over the number and type of organic groups attached to the germanium atom is achieved through controlled alkylation and arylation techniques.

Alkylation of germanium halides can be managed by controlling the stoichiometry of the reactants. For example, reacting germanium tetrachloride (GeCl₄) with trimethylaluminum (B3029685) (Al(CH₃)₃) in a 1:0.5 molar ratio yields this compound trichloride (CH₃GeCl₃) google.com. Varying the mole ratio of the metal halide and the alkylating agent allows for the selective replacement of halogens on the germanium atom, leading to compounds like this compound dihalides or trithis compound (B74220) halides google.comgoogle.com. Advanced methods include chemoselective C-H alkylation of germanes under photoredox conditions scientificupdate.com and deborylative alkylation of germanium chlorides, which has been used to synthesize chiral germanium centers nih.gov.

Arylation techniques often employ transition metal catalysis. Light-activated gold catalysis, for instance, enables the selective arylation of aryl germanes in the presence of other functional groups like C-BPin, C-SiMe₃, and C-halogens scientificupdate.comnih.gov. This method allows for the coupling of various aryl diazonium salts with aryl germanes, expanding the scope of functionalized organogermanes that can be synthesized nih.gov. Gold-catalyzed C-H functionalization with aryl germanes is another established method scientificupdate.com.

Specific this compound compounds are synthesized for targeted applications, ranging from precursors for material deposition to intermediates in complex organic synthesis.

Halogenated this compound compounds are vital intermediates due to the reactivity of the Ge-X bond.

This compound Trichloride (CH₃GeCl₃): This compound is a colorless to pale yellow liquid with a boiling point of approximately 111 °C americanelements.comchemicalbook.comcymitquimica.com. It is synthesized by reacting germanium tetrachloride with methylating agents such as trimethylaluminum google.com. This compound trichloride is highly reactive with moisture, undergoing hydrolysis chemicalbook.comcymitquimica.com. It serves as a key precursor in chemical vapor deposition (CVD) for creating germanium-containing thin films and is used in the synthesis of other organogermanium compounds americanelements.comlookchem.com.

Iodotrimethylgermane (CH₃)₃GeI: This compound is typically synthesized by reacting trimethylgermane with hydrogen iodide or directly with iodine smolecule.com. It is a volatile liquid used as a precursor in the synthesis of germylacetylenes via catalyzed reactions with terminal alkynes nih.govrsc.org. The molecular structure and vibrational spectra of iodotrimethylgermane have been studied acs.org.

Other methyl germanium chlorides, such as dithis compound dichloride ((CH₃)₂GeCl₂), can be prepared by reacting gaseous methyl chloride with germanium in the presence of a catalyst at elevated temperatures google.com.

This compound compounds can also be synthesized with oxygen, sulfur, or selenium as heteroatoms bonded to germanium.

This compound Oxides: Organogermanium trichlorides can be hydrolyzed to form germanium sesquioxides pharmacy180.com. The sol-gel chemistry of organotrichlorogermanes and organotrialkoxygermanes leads to organogermanium oxides ((RGeO₁.₅)n), whose properties are influenced by the organic substituent R acs.org.

This compound Sulfides: The synthesis of organogermanium sesquisulfides is achieved through various methods, including reactions involving hydrogen sulfide (B99878) clockss.orgsioc-journal.cn. These compounds can be further reacted to form germatranes or trithiagermatranes clockss.orgsioc-journal.cn. Organogermanium-sulfur compounds, such as triphenylgermanethiol, have also been synthesized cdnsciencepub.com.

This compound Selenides: Specific synthetic routes for this compound selenides were not prominently detailed in the reviewed literature. However, the broader field of organogermanium chalcogenide chemistry suggests potential pathways for their preparation.

Table 1: Key Properties of Selected this compound Halides

Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearanceBoiling Point (°C)Density (g/mL)References
This compound TrichlorideCH₃GeCl₃194.015Liquid1111.706 americanelements.comchemicalbook.com
Iodotrimethylgermane(CH₃)₃GeI230.72Colorless liquid~60 (estimated)N/A smolecule.com

Reaction Mechanisms and Chemical Transformations

Ligand Effects on Methylgermanium (B72786) Reactivity

Steric and Electronic Influences of Ligands

The steric and electronic properties of ligands coordinated to a germanium center profoundly dictate the reactivity and stability of this compound compounds. Methyl groups themselves exert an inductive effect, donating electron density to the germanium atom. This electron donation can increase the electron density on germanium, potentially weakening its interactions with Lewis bases and influencing its Lewis acidity. oup.com Research indicates that the stability of halide complexes decreases in the order Cl⁻ > Br⁻ > I⁻, suggesting that this compound moieties behave as hard Lewis acids. oup.com

Ligand Dissociation and Its Impact on Reactivity (e.g., Calixwikipedia.orgpyrrolato-germane Systems)

Ligand dissociation is a pivotal step in many reaction pathways involving organogermanium compounds, fundamentally altering the germanium center's coordination sphere and reactivity. libretexts.orgfiveable.melibretexts.org In systems such as calix wikipedia.orgpyrrole germanes, labile ligands like tetrahydrofuran (B95107) (THF) can confer robustness for isolation. However, their subsequent dissociation is essential for unlocking novel reactivity, often leading to the formation of coordinatively unsaturated germanium species. nih.govacs.org These species possess low-lying acceptor orbitals, enhancing the germanium center's Lewis acidity and enabling ambiphilic, element-ligand cooperative bond activation. nih.govacs.org

Hydrolytic and Solvolytic Reactions of this compound Compounds

This compound compounds exhibit varying stability towards hydrolysis and solvolysis, contingent on their specific structures and the reaction conditions. The germanium-carbon (Ge-C) bond, particularly in this compound species, is generally robust and inert to water and air. oup.comgelest.com The presence of this compound species in natural waters underscores their environmental stability. oup.comgelest.com

However, germanium compounds with Ge-O or Ge-Halogen bonds are susceptible to hydrolysis. Germanium halides, for instance, react readily with water to form metal oxides or hydroxides. gelest.com The hydrolysis of this compound compounds, especially those bearing hydroxyl groups, can lead to the formation of halide complexes in aqueous acidic solutions, with stability constants influenced by the methyl substituents. oup.com The inductive effect of methyl groups on germanium impacts its Lewis acidity and interaction strength with anionic ligands. oup.com While specific solvolytic reactions of simple this compound compounds are less detailed, the hydrolysis of organogermanium compounds with Ge-O bonds is known to yield various structural motifs, including cyclic or polymeric Ge-O-Ge linkages. nih.govgelest.com The hydrolytic stability of germanium-sulfur bonds also differs significantly from that of silicon-sulfur bonds. cdnsciencepub.com

Spectroscopic and Structural Characterization Methodologies

Advanced Spectroscopic Techniques for Methylgermanium (B72786) Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides invaluable information about the molecular vibrations and functional groups present in this compound compounds. These methods are essential for identifying specific bonds, determining molecular symmetry, and confirming the presence of methyl groups attached to the germanium atom.

The analysis of IR and Raman spectra of this compound compounds, such as this compound halides (e.g., MeGeHX₂, (CH₃)nGeCl(4-n)) and iodo(methyl)germanes (e.g., CH₃GeI₃, (CH₃)₂GeI₂, (CH₃)₃GeI), typically involves a comprehensive assignment of fundamental vibrational frequencies rsc.orgcdnsciencepub.comcapes.gov.brrsc.org. This assignment process often relies on normal coordinate analysis, utilizing modified valence force fields to predict and assign observed spectral bands to specific molecular motions rsc.orgcdnsciencepub.com.

The characteristic vibrations of the methyl groups, including stretching, rocking, and deformation modes, are readily identifiable in these spectra researchgate.net. For instance, studies on iodotrimethylgermane (GeMe₃I) have successfully resolved the stretching, rocking, and deformation bands associated with the methyl groups researchgate.net. In many cases, a significant portion of the fundamental frequencies, such as 17 out of 18 for dihalogeno(methyl)germanes, can be assigned, although torsional modes may be more challenging to observe or assign definitively rsc.orgcdnsciencepub.com. The transferability of force constants between related compounds is also tested during these analyses rsc.org.

To enhance spectral resolution and improve the assignment of overlapping vibrational bands, low-temperature spectroscopy is often employed researchgate.netalchemyst.co.uk. Techniques such as Fourier self-deconvolution and curve-fitting methods are powerful tools for resolving complex spectral regions, allowing for the identification of individual vibrational modes that might otherwise be obscured researchgate.netunifr.chrsc.org.

Deconvolution algorithms, when applied to IR and Raman spectra, can reduce the intrinsic half-widths of spectral lines, thereby increasing the number of resolvable bands. However, these methods are sensitive to noise and can potentially introduce spurious features if not applied carefully researchgate.netrsc.org. Matrix isolation spectroscopy is another technique that can be used to obtain very sharp vibrational bands by trapping molecules in an inert solid support at low temperatures, minimizing intermolecular forces that cause band broadening alchemyst.co.uk.

NMR spectroscopy is indispensable for structural elucidation, providing detailed information about the electronic environment of specific nuclei within this compound molecules. Key NMR techniques used include ¹H NMR and, where applicable, ¹¹⁹Sn NMR for compounds containing both tin and germanium, as well as the challenging ⁷³Ge NMR.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is widely used to characterize this compound compounds. The chemical shifts of the methyl protons (¹H NMR) provide insights into the electronic environment around the germanium atom and can be correlated with other structural parameters oup.comcdnsciencepub.com. For example, ¹H NMR has been utilized to study halide complexing of this compound species in aqueous solutions, contributing to the understanding of their charge and structure oup.com.

Furthermore, ¹¹⁹Sn NMR spectroscopy is a highly sensitive technique for characterizing organotin compounds, and its principles are relevant when considering related organometallic systems or mixed metal compounds rsc.orghuji.ac.ilacademie-sciences.fr. The chemical shift of the ¹¹⁹Sn nucleus is strongly dependent on the electronic environment around the tin atom, making it an excellent indicator of bonding and structural changes academie-sciences.fr. Coupling constants, such as the ¹J(¹H-¹¹⁹Sn) coupling, typically observed in the range of 49–61 Hz for the Me₃Sn group, provide additional structural information rsc.org. While direct ¹¹⁹Sn NMR studies on this compound compounds are less common, the principles and data from related organometallic systems offer valuable comparative insights.

Table 1: ¹¹⁹Sn NMR Data for Trimethyltin (B158744) Compounds (Representative Organometallic Context)

Compound¹¹⁹Sn Chemical Shift (ppm) in Benzene-d₆¹J(¹H-¹¹⁹Sn) Coupling (Hz)
Me₃SnCl-10757
Me₃SnBr-10558
Me₃SnI-10059
Me₃SnNEt₂-13361
Me₃SnN(SiMe₃)₂-13760

Note: Data is presented for trimethyltin compounds as a relevant example of ¹¹⁹Sn NMR characterization in organometallic chemistry, as direct ¹¹⁹Sn NMR data for this compound compounds are not extensively detailed in the provided snippets. rsc.org

Germanium possesses only one NMR-active isotope, ⁷³Ge, which presents significant challenges for routine NMR analysis. These challenges stem from several factors:

Low Natural Abundance: ⁷³Ge occurs at a natural abundance of approximately 7.8% northwestern.edulibretexts.org.

Low Magnetogyric Ratio: This contributes to lower sensitivity northwestern.edu.

Quadrupolar Moment: ⁷³Ge has a spin of I = 9/2 and a relatively large quadrupolar moment, leading to broadened resonance signals northwestern.edumdpi.com.

Consequently, ⁷³Ge NMR spectroscopy is characterized by low sensitivity and moderately broad lines, particularly in less symmetric environments northwestern.eduhuji.ac.il. For larger or more complex this compound compounds, the signals can become too broad to be observed with standard high-resolution NMR spectrometers huji.ac.ilnih.gov.

Despite these limitations, ⁷³Ge NMR has been successfully applied to study small, symmetrical organogermanium complexes, such as arylgermanes northwestern.edunih.gov. High-resolution solid-state magic angle spinning (MAS) ⁷³Ge NMR has shown that tetrasubstituted germanes with identical substituents often yield observable signals, whereas those with dissimilar substituents tend to produce broader peaks nih.gov. Trisubstituted germanes have frequently failed to yield detectable signals, highlighting the critical role of symmetry in obtaining usable ⁷³Ge NMR spectra nih.gov.

Typical one-bond couplings between ⁷³Ge and ¹H nuclei, denoted as ¹J(⁷³Ge,H), are reported in the range of 88 to 98 Hz northwestern.eduhuji.ac.il.

Table 2: Properties of ⁷³Ge Nucleus and Typical Couplings

PropertyValueReference
Spin (I)9/2 northwestern.edulibretexts.org
Natural Abundance (%)7.8 northwestern.edulibretexts.org
Relative Sensitivity1.4 × 10⁻³ (¹H = 1.00) northwestern.edu
Absolute Sensitivity1.08 × 10⁻⁴ (¹H = 1.00) northwestern.edu
Quadrupolar Moment-0.196 × 10⁻²⁸ m² northwestern.edu
¹J(⁷³Ge,¹H) Coupling88–98 Hz northwestern.eduhuji.ac.il

Compound List

this compound (general class)

Iodotrimethylgermane (GeMe₃I)

(CH₃)₃GeX (where X = H, Cl, Br, I)

Dihalo(methyl)germanes (MeGeHX₂, where X = F, Cl, Br, I)

Specifically deuteriated dihalo(methyl)germanes (MeGeDX₂)

Iodo(methyl)germanes (CH₃GeI₃, (CH₃)₂GeI₂, (CH₃)₃GeI)

Tetramethylgermane (B1582461) (GeMe₄)

Arylgermane compounds

this compound(IV) hydroxides ((CH₃)nGe(OH)₄-n; n=0, 1, 2, or 3)

this compound halide complexes ((CH₃)nGeX₄-n)

Trithis compound (B74220)

this compound(II) compounds (e.g., LGeMe)

this compound chlorides ((CH₃)nGeCl(4-n))

this compound fluorides

Bis-methylgermanium carbodi-imides

Organogermanium compounds

Tetrasubstituted germanes

Trisubstituted germanes

Trimethyltin compounds (Me₃SnX) (mentioned for ¹¹⁹Sn NMR context)

Mass Spectrometry Techniques

Mass spectrometry (MS) is a cornerstone technique for the identification and structural elucidation of this compound compounds. It operates by ionizing molecules and then separating these ions based on their mass-to-charge ratio (m/z). Electron ionization (EI) is a common method, often leading to characteristic fragmentation patterns that are indicative of the compound's structure. For this compound compounds, fragmentation typically involves the sequential loss of methyl groups (CH₃) or other ligands attached to the germanium atom. The presence of germanium isotopes (⁷⁰Ge, ⁷²Ge, ⁷³Ge, ⁷⁴Ge, ⁷⁶Ge) also results in distinctive isotopic patterns in the mass spectrum, which are invaluable for confirming the presence of germanium in a molecule. For instance, tetramethylgermane (Me₄Ge) would show a molecular ion peak and fragment ions corresponding to [Me₃Ge]⁺, [Me₂Ge]⁺, [MeGe]⁺, and [Ge]⁺, alongside characteristic isotopic clusters. GC-MS (Gas Chromatography-Mass Spectrometry) is particularly powerful for analyzing mixtures of this compound compounds, allowing for their separation before mass spectrometric detection and identification. researchgate.net

Atomic Emission Spectrometry for this compound Compounds

Atomic Emission Spectrometry (AES), particularly Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) or Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES), is employed for the elemental analysis of germanium in this compound compounds. This technique involves introducing the sample into a high-temperature plasma (typically argon), which excites the germanium atoms. As these excited atoms return to their ground state, they emit light at specific wavelengths characteristic of germanium. The intensity of this emitted light is directly proportional to the concentration of germanium in the sample. ICP-AES is sensitive and can detect germanium at trace levels. Specific emission lines for germanium, such as those around 270.98 nm, 303.92 nm, and 422.68 nm, are commonly monitored. atomtrace.comnist.govnist.govwikipedia.orgdrawellanalytical.com While ICP-AES primarily quantifies the total germanium content, hyphenated techniques like GC-ICP-AES can be used for speciation, separating different this compound species before elemental detection. ingentaconnect.comacs.orgacs.org

Gas-Phase Electron Diffraction Studies

Gas-Phase Electron Diffraction (GED) provides crucial information about the molecular geometry of this compound compounds in the gaseous state, complementing X-ray crystallography which studies the solid state. In GED, a beam of electrons is passed through a sample of the compound in its vapor phase. The scattering pattern of the electrons is analyzed to determine internuclear distances and bond angles. This method is particularly useful for volatile compounds like many methylgermanes. For example, GED studies have been performed on dichloro(dimethyl)germane ((CH₃)₂GeCl₂) and trichloro(methyl)germane (CH₃GeCl₃), yielding rg interatomic distances for Ge-Cl and Ge-C bonds, as well as bond angles. researchgate.netcdnsciencepub.com Similarly, the molecular structure of tetramethylgermane (Me₄Ge) has been determined using gas-phase electron diffraction, providing precise r<0xE2><0x82><0x91> interatomic distances for Ge-C and C-H bonds, and confirming the tetrahedral symmetry of the GeC₄ skeleton. cdnsciencepub.com GED studies on hexamethyldigermane (B1588625) ((CH₃)₃Ge-Ge(CH₃)₃) have also provided detailed structural parameters for the Ge-Ge and Ge-C bonds. nih.gov

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which combine two or more analytical methods, offer a more comprehensive approach to characterizing this compound compounds, especially when dealing with complex mixtures or requiring speciation analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is widely used to separate and identify individual this compound species within a mixture. researchgate.net Similarly, Gas Chromatography-Atomic Emission Spectrometry (GC-AES) or Gas Chromatography-Atomic Fluorescence Spectrometry (GC-AFS) can be employed for speciation, providing elemental detection of germanium after chromatographic separation. ingentaconnect.comacs.org Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS) is another powerful hyphenated technique used for the speciation of organogermanium compounds, allowing for the separation and detection of different methylated germanium species like monothis compound (MMGe) and dithis compound (DMGe) in environmental or biological samples. researchgate.netresearchgate.netdntb.gov.ua These combined techniques leverage the separation power of chromatography with the sensitive detection capabilities of mass spectrometry or atomic emission/fluorescence spectrometry, providing detailed structural and elemental information that single techniques might miss. researchgate.netresearchgate.netchemijournal.com

Theoretical and Computational Chemistry of Methylgermanium

Quantum Chemical Methodologies Applied to Methylgermanium (B72786) Systems

A variety of quantum chemical methods have been employed to elucidate the properties of this compound and its derivatives. These computational tools allow for the detailed examination of molecular geometries, electronic structures, and spectroscopic parameters, offering insights that complement and guide experimental studies.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov It is widely used to predict the properties of molecular systems, including those containing germanium.

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. nist.govnih.gov This process involves finding the minimum energy structure on the potential energy surface. For this compound, with its methyl group attached to a germane (B1219785) moiety, rotation around the carbon-germanium single bond leads to different spatial arrangements known as conformations.

Conformational analysis, the study of the energetics of these different rotational isomers (rotamers), is crucial for understanding molecular stability. rsc.orggrowingscience.com The primary conformations of this compound are the staggered and eclipsed forms. In the staggered conformation, the hydrogen atoms on the methyl group are positioned at a 60-degree dihedral angle relative to the hydrogen atoms on the germyl (B1233479) group when viewed along the C-Ge bond. In the eclipsed conformation, these hydrogen atoms are aligned. Due to reduced steric hindrance, the staggered conformation is generally the more stable, lower-energy state.

Table 1: Representative Calculated Geometrical Parameters for Germanium Compounds This table presents typical bond lengths and angles for illustrative purposes, as specific optimized geometry data for this compound (CH3GeH3) was not found in the provided search results.

Parameter Typical Value (Å or °) Method/Basis Set
Ge-C Bond Length 1.95 - 2.00 DFT/various
Ge-H Bond Length 1.50 - 1.55 DFT/various
C-H Bond Length 1.09 - 1.10 DFT/various
H-Ge-H Bond Angle ~109.5 DFT/various

Note: The exact values can vary depending on the specific DFT functional and basis set used in the calculation.

The electronic properties of a molecule are dictated by the arrangement of its electrons in molecular orbitals. Two of the most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. growingscience.comnist.govnih.gov A large HOMO-LUMO gap generally signifies high stability and low reactivity. youtube.com

DFT calculations are a standard method for determining the energies of these frontier orbitals. youtube.comyoutube.com For this compound, the HOMO is expected to be primarily localized on the Ge-H and C-Ge bonding orbitals, while the LUMO would likely be associated with the corresponding anti-bonding orbitals. The precise energy values and the gap are dependent on the chosen DFT functional and basis set. nih.gov

Furthermore, the distribution of electron density within the molecule can be analyzed to understand charge transfer characteristics. escholarship.org In this compound, due to the difference in electronegativity between carbon, germanium, and hydrogen, a slight polarization of the bonds and a non-uniform charge distribution are expected.

Table 2: Illustrative HOMO-LUMO Energies and Gap This table provides a conceptual representation of HOMO-LUMO data. Specific calculated values for this compound were not available in the search results.

Molecular Orbital Energy (eV)
LUMO (Typical range: -1 to 1)
HOMO (Typical range: -7 to -5)

| HOMO-LUMO Gap | (Typical range: 6 to 8) |

DFT calculations are highly effective in predicting the vibrational frequencies of molecules, which correspond to the infrared (IR) and Raman spectra. biointerfaceresearch.comnih.gov These theoretical predictions are invaluable for assigning experimental spectral bands to specific molecular motions. nih.gov For a molecule like triethynylmethylgermane, theoretical calculations have been used to assign the normal mode frequencies to various types of motion such as Ge-C stretching, C-H stretching, and various bending modes. nih.gov

The calculated harmonic frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and imperfections in the theoretical model. To improve the agreement with experimental data, a scaling factor is often applied to the calculated frequencies. biointerfaceresearch.com

Table 3: Predicted Vibrational Modes for a this compound Moiety Based on general knowledge and data from related molecules, as a detailed vibrational analysis for CH3GeH3 was not found.

Vibrational Mode Approximate Frequency Range (cm⁻¹)
C-H Asymmetric Stretch 2950 - 3050
C-H Symmetric Stretch 2850 - 2950
Ge-H Stretch 2000 - 2100
CH₃ Asymmetric Deformation 1400 - 1470
CH₃ Symmetric Deformation (Umbrella) 1250 - 1350
CH₃ Rock 800 - 900
Ge-C Stretch 600 - 700
GeH₃ Deformation 500 - 600

Ab Initio and Post-Hartree-Fock Methods (e.g., MP2, QCISD(T))

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is the simplest ab initio approach, but it does not adequately account for electron correlation, which is the interaction between electrons.

Post-Hartree-Fock methods are designed to improve upon the HF method by including electron correlation. rsc.org Møller-Plesset perturbation theory (MP2) is a widely used post-Hartree-Fock method that offers a good balance between accuracy and computational cost. nih.gov More sophisticated and computationally intensive methods like Quadratic Configuration Interaction with single and double excitations and a perturbative treatment of triple excitations (QCISD(T)) can provide even more accurate results.

Studies involving methylgermane have utilized these high-level methods. For instance, ab initio molecular orbital calculations at the MP2 and QCISD levels of theory have been used to investigate the reaction mechanisms of methylgermane with radicals. nih.gov These methods provide reliable predictions of energy barriers and the stability of reaction intermediates. nih.gov

Scaled Quantum Mechanical (SQM) Force Field Analysis

The Scaled Quantum Mechanical (SQM) force field method is a powerful technique for obtaining highly accurate theoretical vibrational spectra. This approach involves calculating the harmonic force field of a molecule using a quantum chemical method, typically DFT or MP2, and then scaling the calculated force constants with a set of empirical scale factors.

The scaling factors are generally derived by fitting the calculated vibrational frequencies of a set of well-characterized molecules to their experimental values. This scaling procedure effectively corrects for the systematic errors in the theoretical calculations, such as the neglect of anharmonicity and basis set deficiencies. The resulting SQM force field can then be used to predict the vibrational spectra of related molecules with high accuracy. While direct application of SQM force field analysis to the parent this compound was not detailed in the provided search results, its successful application to bromotrimethylgermane demonstrates its utility for organogermanium compounds. nih.gov

Computational Studies of this compound Reaction Mechanisms

Computational chemistry has become an indispensable tool for investigating the intricate details of chemical reactions at an atomic level. thealegregroup.com For organogermanium compounds, including this compound derivatives, these theoretical approaches provide profound insights into reaction mechanisms that can be difficult to obtain through experimental means alone. By employing quantum mechanical methods like Density Functional Theory (DFT), researchers can model reaction pathways, helping to rationalize experimental observations and predict the outcomes of new transformations. thealegregroup.comuni-goettingen.de

A primary goal of computational mechanistic studies is to identify and characterize all stationary points on a potential energy surface, which include reactants, products, reaction intermediates, and transition states. researchgate.netresearchgate.net Reaction intermediates are transient, stable species that exist in energy minima along the reaction coordinate, while transition states represent the maximum energy barrier between reactants and products or intermediates. researchgate.net

For a hypothetical transformation of a this compound species, computational methods can precisely map the geometric structure and electronic properties of these fleeting entities. For example, in a ligand substitution reaction on a this compound complex, calculations can reveal the structure of a five-coordinate intermediate or a dissociative transition state. The characterization is confirmed by frequency calculations, where an intermediate has all real vibrational frequencies, and a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Table 1: Hypothetical Reaction Step: Intermediates and Transition States

This table illustrates the type of data generated from computational studies for a single reaction step, such as the oxidative addition of a C-H bond from methane (B114726) to a germylene species (a compound with a divalent germanium center).

SpeciesRole in ReactionCalculated Energy (Hartree)Key Geometric Parameters (Å)Number of Imaginary Frequencies
GeMe₂ + CH₄Reactants-2117.50Ge-C: 1.980
[Me₂Ge---H---CH₃]‡Transition State-2117.45Ge--H: 1.75, C--H: 1.501
Me₃GeHProduct-2117.60Ge-H: 1.55, Ge-C: 1.960

The activation energy is crucial as it determines the rate of a reaction; a higher barrier corresponds to a slower reaction. Computational studies can compare different potential pathways for a given transformation. For instance, they can determine whether a reaction involving this compound proceeds through a concerted mechanism (a single step with one transition state) or a stepwise mechanism (multiple steps with intermediates). This information is vital for optimizing reaction conditions to favor a desired product and improve selectivity. mdpi.com

Thermodynamic Investigations via Computational Approaches

Computational chemistry provides reliable methods for calculating the fundamental thermodynamic properties of molecules, such as their enthalpies of formation and bond dissociation enthalpies. These values are critical for understanding the stability and reactivity of this compound compounds.

The standard enthalpy of formation (ΔHf°) is the enthalpy change when one mole of a compound is formed from its constituent elements in their most stable states under standard conditions. libretexts.org It is a key measure of a molecule's thermodynamic stability. High-level quantum chemical calculations can predict these values with high accuracy.

For tetrathis compound (GeMe₄), a foundational this compound compound, the enthalpy of formation has been determined experimentally. The value for gaseous GeMe₄ is -102.6 ± 8.3 kJ/mol. rsc.org Computational methods aim to reproduce this value, thereby validating the theoretical model, which can then be applied to predict the enthalpies of formation for other this compound species that are difficult to measure experimentally.

Table 2: Enthalpy of Formation for Tetrathis compound

CompoundStateMethodEnthalpy of Formation (ΔHf°) (kJ/mol)
Tetrathis compound (GeMe₄)GasExperimental-102.6 ± 8.3 rsc.org
Tetrathis compound (GeMe₄)LiquidExperimental-131.1 ± 8.3 rsc.org
Tetrathis compound (GeMe₄)GasComputational (Hypothetical)-105.0

The bond dissociation enthalpy (BDE), or D°, is the standard enthalpy change required to break a specific bond in a molecule homolytically, forming two radical fragments. wikipedia.org It is a direct measure of bond strength. Computationally, the BDE for a bond R-X is calculated using the enthalpies of formation of the molecule and its resulting radicals: D°(R−X) = ΔfH°(R•) + ΔfH°(X•) — ΔfH°(RX). ustc.edu.cn

For this compound compounds, the most significant bonds are the Germanium-Carbon (Ge-C) and Carbon-Hydrogen (C-H) bonds. Calculating their BDEs helps predict the weakest bond in the molecule and thus the most likely site for initial bond cleavage in thermal decomposition or photochemical reactions. For comparison, the bond dissociation energy for the Ge-Ge bond in the gaseous diatomic species is 263.6 ±7.1 kJ mol⁻¹. webelements.com

Table 3: Representative Bond Dissociation Enthalpies (BDEs)

This table shows typical BDE values for bonds relevant to this compound chemistry. Computational methods can provide specific values for any given this compound compound.

BondCompound ExampleTypical BDE (kJ/mol)
H₃C-HMethane439
H₃Ge-HGermane343
(CH₃)₃Ge-CH₃Tetramethylgermane (B1582461)~350
(CH₃)₃C-HIsobutane404

Structure-Activity Relationships from Computational Data

Computational analysis is a powerful tool for establishing structure-activity relationships (SAR), which correlate a molecule's structural or electronic features with its observed activity or reactivity. nih.govuni-bonn.de In the context of this compound chemistry, this involves linking computationally derived molecular descriptors to experimental outcomes like reaction rates or product selectivity. nih.gov

The process begins by calculating a set of descriptors for a series of related this compound compounds. These descriptors can include:

Electronic properties: Atomic charges, dipole moments, energies of frontier molecular orbitals (HOMO/LUMO).

Steric properties: Molecular volume, surface area, specific bond lengths and angles.

Thermodynamic properties: Bond dissociation enthalpies, enthalpies of formation.

These calculated descriptors are then statistically correlated with an observed activity. For example, one could investigate how the calculated Ge-C bond dissociation enthalpy in a series of substituted methylgermanes (RGeMe₃) correlates with their decomposition temperature in a chemical vapor deposition (CVD) process. A strong correlation would allow for the rational design of new germanium precursors with tailored decomposition properties. mdpi.com

Table 4: Hypothetical Structure-Activity Relationship for this compound Precursors

This conceptual table illustrates how computational data could be used to predict the activity of different this compound compounds as precursors for material deposition.

Compound (RGeMe₃)Substituent (R)Calculated Ge-R BDE (kJ/mol)Calculated HOMO Energy (eV)Observed Decomposition Temp (°C)
GeMe₄-CH₃350-10.5450
EtGeMe₃-CH₂CH₃342-10.2435
iPrGeMe₃-CH(CH₃)₂335-10.0420
tBuGeMe₃-C(CH₃)₃320-9.8400

Quantum Chemical Topology and Advanced Theoretical Concepts

The electronic structure and bonding characteristics of this compound (CH3GeH3) can be profoundly understood through the lens of Quantum Chemical Topology (QCT). This theoretical framework partitions the molecular space into distinct atomic regions based on the topology of a scalar field, most commonly the electron density, ρ(r). Advanced computational methods, such as the Quantum Theory of Atoms in Molecules (QTAIM) and the Electron Localization Function (ELF), provide a detailed and quantitative description of chemical bonding that transcends simple Lewis structures.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the gradient vector field of the electron density to partition a molecule into atomic basins. The topology of the electron density is characterized by its critical points, where the gradient of the density vanishes. Of particular chemical significance are the (3, -1) critical points, also known as bond critical points (BCPs), which are found between two interacting atoms. The properties of the electron density at these BCPs provide a quantitative measure of the nature and strength of the chemical bond.

Key QTAIM parameters at a bond critical point include:

Electron density (ρ(rb)) : The magnitude of the electron density at the BCP correlates with the bond order; higher values typically indicate stronger bonds.

Laplacian of the electron density (∇²ρ(rb)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(rb) < 0) signifies a concentration of electron density, characteristic of shared-shell (covalent) interactions. A positive value (∇²ρ(rb) > 0) indicates a depletion of electron density, typical of closed-shell (ionic, hydrogen bonding, or van der Waals) interactions.

Total energy density (H(rb)) : The sign of the total energy density at the BCP can also help to classify the interaction. A negative H(rb) is indicative of a significant covalent character.

Below is a representative table illustrating the kind of data obtained from a QTAIM analysis for the bonds in this compound, based on general knowledge of similar organogermanium compounds.

Table 1: Calculated QTAIM Topological Properties for Bonds in this compound (Illustrative)
Bondρ(rb) (a.u.)∇²ρ(rb) (a.u.)H(rb) (a.u.)Bond Character
Ge-C~0.10~+0.05Slightly negativePolar Covalent
Ge-H~0.12~-0.10NegativeCovalent
C-H~0.25~-0.80NegativeCovalent

Note: These are illustrative values. Actual values would be obtained from specific quantum chemical calculations.

Another powerful tool in quantum chemical topology is the Electron Localization Function (ELF) . The ELF provides a measure of the likelihood of finding an electron in the neighborhood of a reference electron. It maps the electron pair probability in a molecule, offering a chemically intuitive picture of bonding and lone pairs. sciencesconf.org The ELF is partitioned into basins of attractors, which correspond to atomic cores, covalent bonds, and lone pairs. The electron population of these basins provides a quantitative description of the electron distribution in the molecule.

For this compound, an ELF analysis would reveal distinct basins corresponding to:

The core electrons of the Germanium and Carbon atoms.

Disynaptic basins for the Ge-C, Ge-H, and C-H covalent bonds.

The integrated electron population within these basins gives a quantitative measure of the number of electrons participating in that particular bond.

Table 2: Expected ELF Basin Populations for this compound (Illustrative)
Basin TypeBasin NotationIntegrated Electron Population (e)
CoreC(Ge)~28
CoreC(C)~2
Valence (Bonding)V(Ge,C)~1.8 - 2.0
Valence (Bonding)V(Ge,H)~1.9 - 2.0
Valence (Bonding)V(C,H)~1.9 - 2.0

Note: These are illustrative values. Actual values would be obtained from specific quantum chemical calculations.

Together, QTAIM and ELF analyses provide a rigorous and detailed framework for understanding the electronic structure of this compound. They allow for a quantitative characterization of the chemical bonds, moving beyond qualitative descriptions and offering deep insights into the nature of bonding in organogermanium compounds.

Applications in Advanced Materials Science and Engineering

Methylgermanium (B72786) in Semiconductor Technology

The integration of germanium into semiconductor technology is driven by its advantageous electronic properties, such as a lower bandgap energy and higher electron and hole mobilities compared to silicon Weather information for query: methylgermane ALD germanium applicationsamericanelements.comaip.orgresearchgate.netzenodo.org. This compound compounds, a class of organogermanium precursors, play a vital role in enabling these advancements through various deposition techniques.

Chemical Vapor Deposition (CVD) of Germanium-Containing Films

Chemical Vapor Deposition (CVD) is a versatile technique for depositing thin films by reacting gaseous precursors on a heated substrate google.comkindle-tech.com. Organogermanium compounds, including those with methyl groups, are widely employed as precursors for depositing germanium, silicon-germanium (SiGe), and germanium oxide (GeO₂) films Weather information for query: methylgermane ALD germanium applicationsamericanelements.comaip.orgresearchgate.netzenodo.orggoogle.comresearchgate.net. These films are essential components in numerous semiconductor applications.

Metalorganic Chemical Vapor Deposition (MOCVD)

Metalorganic Chemical Vapor Deposition (MOCVD) is a specialized form of CVD that utilizes metal-organic compounds as precursors. This technique is highly regarded for its ability to produce high-quality, uniform, and conformal thin films, making it suitable for complex semiconductor device fabrication kindle-tech.comtaylorandfrancis.comuniversitywafer.comhoriba.com. This compound compounds are frequently used as germanium sources in MOCVD processes.

Precursors and Applications: Various this compound compounds, such as methylgermane (MeGeH₃), trithis compound (B74220) (TMGe), dithis compound (DMGe), and this compound trichloride (B1173362) (CH₃GeCl₃), are utilized for depositing germanium and SiGe films americanelements.comresearchgate.netzenodo.orggoogle.comresearchgate.netgoogle.comkaist.ac.krresearchgate.netresearchgate.net. Germanium-containing films deposited via MOCVD are critical for heterojunction bipolar transistors (HBTs), high-frequency applications, and advanced integrated circuits researchgate.netzenodo.orggoogle.comgoogle.comresearchgate.netgoogle.comntu.edu.sg. For instance, MOCVD using germane (B1219785) (GeH₄) and silane (B1218182) (SiH₄) is a common method for SiGe films americanelements.comzenodo.orgresearchgate.net, and organogermanium precursors like Ge(allyl)₄ are used with catalytic assistance for Ge film growth kaist.ac.kr. Tertiarybutylgermane (t-C₄H₉GeH₃) has enabled low-temperature Ge homoepitaxial growth via MOCVD researchgate.net. Tetraethyl germane (TEGe) is used for the MOCVD of rutile GeO₂ arxiv.org.

Deposition Conditions: MOCVD processes typically operate at elevated temperatures, generally ranging from 500°C to 1500°C, to ensure efficient precursor decomposition and high-quality film formation kindle-tech.com. However, specific germanium deposition processes can occur at lower temperatures. For example, Ge films have been deposited using Ge(allyl)₄ at substrate temperatures between 360°C and 400°C kaist.ac.kr, and homoepitaxial Ge films using t-butylgermane (B123444) at 320°C researchgate.net. Ge epitaxial films on silicon have been grown using germane at temperatures involving steps at 400°C and 600°C ntu.edu.sg. The deposition rate and film quality are influenced by parameters such as temperature, gas flow rate, precursor concentration, and pressure kindle-tech.comgoogle.comtaylorandfrancis.comgoogle.com.

PrecursorTypical Deposition Temperature (°C)Film Type DepositedKey ApplicationsReferences
Methylgermane (MeGeH₃)400-600Ge, SiGeSiGe films, HBTs, integrated circuits americanelements.comzenodo.orgresearchgate.netntu.edu.sg
Trithis compound (TMGe)Not specifiedGeSemiconductor applications google.com
Dithis compound (DMGe)Not specifiedGeSemiconductor applications google.com
This compound trichlorideNot specifiedGe-containing filmsThin film deposition americanelements.comkaist.ac.krresearchgate.net
Ge(allyl)₄360-400GeGe films, Phase-change materials (GST) kaist.ac.krresearchgate.net
Tertiarybutylgermane (t-C₄H₉GeH₃)320Ge homoepitaxialLow-temperature Ge growth americanelements.comresearchgate.netzenodo.orgresearchgate.net
Tetraethyl germane (TEGe)725-925GeO₂Ultrawide bandgap semiconductor applications arxiv.org
Atomic Layer Deposition (ALD)

Atomic Layer Deposition (ALD) is a CVD-based technique that offers exceptional control over film thickness and conformality, enabling the deposition of highly stoichiometric and uniform films at the atomic scale aip.orgnih.govresearchgate.netmaterion.comgoogle.com. This makes ALD particularly advantageous for fabricating nanoscale electronic devices and complex 3D structures. This compound and other organogermanium compounds are explored as precursors for ALD.

Precursors and Applications: Various germanium precursors have been developed for ALD, including heteroleptic complexes like Ge(tmhd)Cl and Ge(acac)Cl for GeO₂ deposition nih.govresearchgate.netacs.orgacs.org. Dihalide germylene precursors are also suitable for Ge, SiGe, and GeO₂ films via ALD nih.gov. Ge(N(CH₃)₂)₄, Sb(N(CH₃)₂)₄, and Te(i-Pr)₂ have been used for GeSbTe (GST) films researchgate.net. Germanium selenide (B1212193) (GeSe) and telluride (GeTe) films have been deposited using precursors like HGeCl₃ and BTMS-Te aip.org.

Deposition Conditions: ALD processes typically operate within a specific temperature window, generally between 150°C and 350°C, to ensure self-limiting surface reactions and prevent precursor decomposition or desorption materion.comnih.gov. For GeO₂ deposition using Ge(tmhd)Cl, an ALD window was observed between 300°C and 350°C, with a saturated growth per cycle (GPC) of approximately 0.27 Å/cycle at 300°C nih.govresearchgate.netacs.orgacs.org. GeTe films have been deposited at temperatures as low as 60°C aip.org. The ALD process involves sequential pulses of precursors and inert gas purges, allowing for precise control over film thickness and composition materion.comgoogle.com.

PrecursorALD Window (°C)Growth per Cycle (Å/cycle)Film Type DepositedReferences
Ge(tmhd)Cl300–350~0.27GeO₂ nih.govresearchgate.netacs.orgacs.org
HGeCl₃ / BTMS-Te60~0.7GeTe aip.org
Ge(acac)ClNot specifiedNot specifiedGeO₂ nih.govresearchgate.netacs.orgacs.org
Dihalide germylene precursorsLow temperatureNot specifiedGe, SiGe, GeO₂ nih.gov

Fabrication of Germanium-Based Electronic Devices and Heterostructures

Germanium and its alloys, particularly SiGe, are integral to modern semiconductor devices due to their superior carrier mobilities and tunable band structures americanelements.comaip.orgresearchgate.netzenodo.orgkindle-tech.comnih.gov. This compound precursors facilitate the deposition of these critical materials.

Integration into Nanoelectronic Devices

Germanium thin films and SiGe heterostructures are crucial for advanced nanoelectronic devices. The ability to precisely control the deposition of germanium using precursors like methylgermane enables the fabrication of high-performance components.

Nanoelectronic Applications: Germanium films are promising for thin-film transistors (TFTs) used in flexible electronics due to germanium's superior charge carrier mobility compared to silicon zenodo.org. SiGe heterostructures are vital for creating strained silicon layers, which exhibit enhanced electron mobility, leading to improved device performance americanelements.comaip.orgresearchgate.netzenodo.orgnih.gov. These heterostructures are also explored for hole spin qubits in quantum computing kindle-tech.com. The integration of germanium into superconducting devices as a low-loss dielectric is also an active area of research universitywafer.com.

Film Properties: Germanium films deposited using various methods can achieve high crystalline quality. For example, Ge films grown on flexible metallic substrates can be single-crystal-like with electron mobilities in the range of 175–250 cm²/Vs nih.gov. MOCVD-grown Ge epitaxial films on silicon can exhibit a tensile strain of 0.11% with a threading dislocation density (TDD) of approximately 10⁷/cm² and an RMS roughness of ~0.75 nm ntu.edu.sg.

Environmental Geochemistry and Speciation of Methylgermanium

Occurrence and Distribution of Methylgermanium (B72786) Species in Natural Systems

The presence and distribution of this compound species are primarily observed in aquatic environments, with limited but emerging data from soil systems. These compounds are generally considered to be of biological origin, formed through methylation processes.

Presence and Behavior in Soil Environments

Research specifically detailing the occurrence and behavior of this compound species in soil environments is notably scarce researchgate.net. Available studies suggest that while inorganic germanium (Ge(IV)) is the predominant form in soils, germanium methyl derivatives can also be present researchgate.netresearchgate.net. Their presence in soils is primarily attributed to biomethylation processes, likely mediated by microbial communities researchgate.netresearchgate.net.

Germanium in soils is typically associated with minerals containing silicon, carbon, zinc, copper, iron, tin, and silver researchgate.net. During weathering processes, germanium tends to adsorb onto clay minerals and precipitate with iron and aluminum compounds, demonstrating a strong affinity for organic matter researchgate.net. However, detailed studies on the specific fate and transport mechanisms of this compound within soil matrices remain limited.

Biogeochemical Cycling and Transformation Pathways

The formation and cycling of this compound in the environment are closely linked to biological processes, particularly microbial methylation, and its subsequent environmental transformations.

Proposed Biological Methylation of Germanium

The prevailing hypothesis for the origin of naturally occurring this compound compounds is biological methylation, a process mediated by microorganisms researchgate.netresearchgate.netresearchgate.net. Similar to other metalloids like arsenic and selenium, germanium is thought to undergo methylation by bacteria, fungi, and algae osti.govresearchgate.net. This process involves the enzymatic transfer of a methyl group from a donor molecule to the germanium atom journals.co.zacapes.gov.br.

While direct evidence for germanium biomethylation pathways is still developing, it is proposed that methylation might involve a reduction step to a Ge(II) intermediate, potentially following mechanisms similar to other methylated elements journals.co.za. Microbial methylation is likely influenced by a complex interplay of factors, including the specific microbial community composition and environmental conditions such as oxygen concentration, pH, and temperature journals.co.za. The presence of MMGe and DMGe in soils is also considered a result of these bacterial biomethylation processes researchgate.netresearchgate.net.

Analytical Methodologies for Environmental Speciation

Accurate determination of this compound species in environmental samples requires sophisticated analytical techniques capable of separating and quantifying individual compounds.

Advanced hyphenated techniques are predominantly employed for germanium speciation. Liquid chromatography coupled with inductively coupled plasma mass spectrometry (LC-ICP-MS) is a widely used method for separating inorganic germanium (iGe), MMGe, and DMGe in environmental waters researchgate.netresearchgate.netnih.gov. This technique often involves hydride generation (HG) for volatilization, followed by preconcentration and separation using a cryogenic trap (CT) and detection by ICP-MS/MS researchgate.netresearchgate.netnih.gov.

Gas chromatography coupled with inductively coupled plasma mass spectrometry (GC-ICP-MS) has also been utilized for the analysis of organogermanium compounds ingeniatrics.come-bookshelf.deacs.orgdntb.gov.ua. More recently, improvements in ICP-MS sensitivity have made LC-ICP-MS a practical and effective approach for speciation analysis, often eliminating the need for derivatization steps required for GC ingeniatrics.com.

Methods have also been developed for soil analysis, employing Ion Chromatography coupled with ICP-MS (IC-ICP-MS) to determine Ge species in soil leachates researchgate.netresearchgate.net. These advanced analytical approaches allow for the detection of this compound species at trace levels, with reported limits of detection for MMGe and DMGe as low as 0.005 ng L⁻¹ and 0.003 ng L⁻¹, respectively, using HG-CT-ICP-MS/MS nih.gov.

Table 2: Analytical Detection Limits for this compound Speciation

Method (Coupling)SpeciesLimit of Detection (LOD)Citation(s)
HG-CT-ICP-MS/MSiGe0.015 ng L⁻¹ nih.gov
HG-CT-ICP-MS/MSMMGe0.005 ng L⁻¹ nih.gov
HG-CT-ICP-MS/MSDMGe0.003 ng L⁻¹ nih.gov

Hydride Generation-Cryotrapping-ICP-MS/MS

The combination of hydride generation (HG) with cryotrapping (CT) and inductively coupled plasma-tandem mass spectrometry (ICP-MS/MS) represents a highly sensitive approach for the speciation of this compound in environmental matrices researchgate.netnih.govresearchgate.netresearchgate.netrsc.org. This technique involves the conversion of germanium species into volatile hydrides, followed by their preconcentration and separation in a cryogenic trap. The trapped analytes are then desorbed and introduced into the ICP-MS/MS for detection.

This method has demonstrated remarkable sensitivity, with reported limits of detection (LODs) as low as 0.005 ng L⁻¹ for MMGe and 0.003 ng L⁻¹ for DMGe nih.govresearchgate.net. The ICP-MS/MS detection mode is particularly advantageous as it can effectively reduce interferences from the plasma and sample matrix, thereby enhancing selectivity and accuracy nih.govnih.gov. Studies have successfully applied this technique to analyze inorganic germanium (iGe), MMGe, and DMGe in various certified reference materials of natural waters, including seawater and river water nih.govresearchgate.net. The method has also shown that under specific reaction conditions (Tris-HCl + L-Cysteine), significant demethylation of MMGe to iGe during the HG-CT process is unlikely, ensuring the integrity of the speciation data nih.gov.

Table 1: Limits of Detection (LODs) for this compound Species using HG-CT-ICP-MS/MS

This compound SpeciesLimit of Detection (ng L⁻¹)Reference
Monothis compound (MMGe)0.005 nih.govresearchgate.net
Dithis compound (DMGe)0.003 nih.govresearchgate.net

Hydride Generation-Graphite Furnace Atomic Absorption Spectrometry

Hydride generation coupled with graphite (B72142) furnace atomic absorption spectrometry (HG-GFAAS) is another established technique for the determination of this compound species in natural waters capes.gov.bracs.orgdss.go.th. This approach involves the generation of germane (B1219785) (GeH₄) and methylated germanium hydrides, which are then transferred to a graphite furnace for atomization and subsequent absorption measurement dss.go.thpsu.edukit.edu.

Early work demonstrated the ability of HG-GFAAS to determine both inorganic and this compound compounds in aqueous samples at parts-per-trillion levels acs.orgdss.go.th. Improvements in sensitivity and reproducibility have been achieved through the use of chemical modifiers, such as palladium or palladium/magnesium, within the graphite tube, and by employing in-situ concentration techniques via thermal decomposition of the generated hydrides psu.edukit.edu. While HG-GFAAS offers a more accessible analytical pathway compared to ICP-MS, it generally provides lower sensitivity and is more susceptible to matrix interferences.

Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry

Liquid chromatography (LC) coupled with inductively coupled plasma-mass spectrometry (ICP-MS) provides a powerful platform for the separation and quantification of different germanium species, including MMGe and DMGe researchgate.netnih.govanalytik-jena.comdntb.gov.ua. This hyphenated technique utilizes LC to separate the species based on their distinct chemical properties, followed by detection using ICP-MS.

A common approach involves anion exchange chromatography, often enhanced by the addition of tartrate to the mobile phase. Tartrate acts as a complexing agent, which helps to prevent co-elution of species, particularly in the presence of high sulfate (B86663) concentrations, thereby improving chromatographic resolution researchgate.net. This method has been successfully applied to complex matrices such as acidic aqueous leachates and has achieved low detection limits for MMGe and DMGe, in the order of 0.005 ng L⁻¹ and 0.003 ng L⁻¹, respectively researchgate.net. Further enhancements can be achieved by coupling LC with ICP-MS/MS, which offers superior selectivity by mitigating spectral and isobaric interferences nih.gov.

Minimization of Blanks and Pretreatment Procedures

Accurate speciation analysis of this compound at trace levels necessitates rigorous control over analytical blanks and meticulous sample pretreatment. Contamination from reagents, glassware, and the laboratory environment can significantly impact results, especially for ultra-trace determinations researchgate.netnih.govresearchgate.netresearchgate.net.

Procedures have been developed to minimize inorganic germanium (iGe) blanks originating from chemicals and water used in the analysis researchgate.netnih.govresearchgate.netresearchgate.net. These protocols often involve the use of high-purity reagents and specialized cleaning procedures for all materials. In some cases, it is possible to analyze water samples directly without extensive pretreatment, provided that blank levels are sufficiently low and experimental variables are carefully optimized researchgate.netnih.govresearchgate.netresearchgate.net. The absence of significant matrix effects and the stability of species during the analytical process, such as the lack of demethylation during HG-CT, are critical considerations for ensuring data accuracy nih.gov.

Influence of Environmental Factors on this compound Mobility and Reactivity

The environmental behavior of this compound is influenced by a complex interplay of factors, though it is generally considered less reactive than inorganic germanium species researchgate.netresearchgate.net. This compound compounds are thought to be primarily produced through microbial methylation of inorganic germanium researchgate.netresearchgate.net. This biogenic origin suggests that environments with active microbial communities, particularly methanogenic ones, may be significant sources or sinks for this compound researchgate.net.

While germanium in general is influenced by pH, redox potential, temperature, and the mineralogy of its source rocks nih.govbibliotekanauki.pl, the specific impact of these factors on the mobility and reactivity of this compound is less extensively documented. However, observations suggest that this compound can exhibit conservative behavior in certain aquatic systems, implying limited transformation or transport under those conditions researchgate.net. Laboratory studies attempting to induce aerobic methylation of germanium have been unsuccessful, further supporting the notion of its relative unreactivity in aerobic environments researchgate.net. The presence of this compound in polluted rivers, in contrast to very low concentrations in pristine rivers, might indicate anthropogenic influences or specific biogeochemical processes in contaminated areas researchgate.net. Further research is needed to fully elucidate the specific environmental factors that govern the mobility and transformation pathways of this compound in various ecosystems.

Compound List:

this compound

Monothis compound (MMGe)

Dithis compound (DMGe)

Tetrathis compound

Inorganic Germanium (iGe)

Germanium (Ge)

Germanic acid (H₄GeO₄)

Ge-fluoride complexes

Arsenic (As)

Antimony (Sb)

Tellurium (Te)

Mercury (Hg)

Tin (Sn)

Advanced Analytical Methodologies for Methylgermanium Research

Development of Novel Analytical Techniques for Complex Mixtures

The analysis of methylgermanium (B72786) species, such as monothis compound (MMGe) and dithis compound (DMGe), in intricate environmental and biological samples necessitates the development of novel analytical techniques capable of high selectivity and sensitivity. A significant advancement in this area is the speciation analysis of germanium compounds, which focuses on identifying and quantifying the different chemical forms of the element.

One such innovative method involves the volatilization of germanium species through hydride generation (HG), followed by preconcentration via cryotrapping (CT) and subsequent detection by inductively coupled plasma mass spectrometry (ICP-MS/MS). bohrium.comnih.gov This technique has been successfully applied to the analysis of inorganic germanium (iGe), MMGe, and DMGe in environmental water reference materials. bohrium.comnih.gov The method is sensitive enough to detect these species at nanogram per liter levels and can be performed on small sample volumes without extensive pretreatment. bohrium.comnih.gov Researchers have optimized this process to minimize blank contamination from reagents and have demonstrated that it is not significantly affected by matrix effects in samples like seawater. bohrium.comnih.gov

Another approach for tackling complex acidic aqueous leachates involves the use of liquid chromatography coupled with inductively coupled plasma mass spectrometry (LC-ICP-MS). researchgate.net This method utilizes anion exchange chromatography with the addition of tartrate as a complexing agent to separate iGe, MMGe, and DMGe. researchgate.net The addition of tartrate to both the sample and the eluent is crucial for mitigating the interference effects of high sulfate (B86663) concentrations, a common issue in mining and industrial process waters. researchgate.net These developments in analytical techniques are pivotal for understanding the biogeochemical cycling of germanium and for monitoring its presence in various environmental compartments.

Integration of Separation Sciences with Detection Systems

The effective analysis of this compound compounds relies heavily on the integration of powerful separation techniques with highly sensitive detection systems, often referred to as hyphenated techniques. chemijournal.comsaspublishers.com This coupling allows for the physical separation of different this compound species from a sample matrix before they are introduced into a detector for identification and quantification. chemijournal.comsaspublishers.com The choice of separation and detection methods is dictated by the physicochemical properties of the analytes and the complexity of the sample matrix.

The primary goal of this integration is to achieve enhanced selectivity and sensitivity. chemijournal.com Chromatographic techniques, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), are adept at separating the components of a mixture, while spectroscopic detectors, particularly inductively coupled plasma mass spectrometry (ICP-MS), provide the elemental specificity and low detection limits required for trace-level analysis of this compound. intertek.comanalytik-jena.com

Gas chromatography is a powerful separation technique for volatile and thermally stable compounds. For the analysis of this compound, which can be converted into volatile derivatives, GC is often coupled with ICP-MS (GC-ICP-MS). This hyphenated system combines the high separation efficiency of GC with the element-specific, high-sensitivity detection of ICP-MS. intertek.comresearchgate.net

In a typical GC-ICP-MS setup, a sample containing this compound compounds is introduced into the GC, where the components are separated based on their boiling points and interactions with the stationary phase of the capillary column. researchgate.net The separated compounds then elute from the column and are transported to the ICP-MS via a heated transfer line. researchgate.net In the plasma, the molecules are atomized and ionized, and the resulting ions are detected by the mass spectrometer. researchgate.net This technique allows for the speciation of different organometallic compounds, including those of germanium, at ultra-trace levels. intertek.com One of the key advantages of GC-ICP-MS is its ability to provide isotopic information, which can be valuable for tracer studies and for improving the accuracy of quantification through isotope dilution methods. The system has been successfully used to analyze impurities in germane (B1219785) gas, demonstrating its effectiveness in separating and detecting various germanium-containing species. consci.com

High-performance liquid chromatography is a versatile separation technique that is well-suited for the analysis of non-volatile and thermally labile compounds in liquid samples. scispace.com When coupled with ICP-MS (HPLC-ICP-MS), it becomes a highly effective tool for the speciation of this compound in aqueous matrices. researchgate.netanalytik-jena.comnih.gov

In an HPLC-ICP-MS system, a liquid sample is injected into the HPLC, where the different germanium species are separated on a chromatographic column. The eluent from the column is then introduced into the ICP-MS for element-specific detection. analytik-jena.com A method for the speciation of inorganic germanium, monothis compound (MMGe), and dithis compound (DMGe) has been developed using anion exchange chromatography. researchgate.net The separation is achieved with the aid of tartrate as a complexing agent in the mobile phase, which helps to overcome matrix interferences. researchgate.net This technique has been applied to the analysis of complex acidic leachates, demonstrating its robustness for challenging sample types. researchgate.net The performance of an HPLC-ICP-MS system can be optimized by adjusting parameters such as the pH and composition of the mobile phase to achieve the best separation and detection limits. scispace.com

Analytical TechniqueTarget AnalytesSample MatrixDetection LimitsKey Findings/Applications
HG-CT-ICP-MS/MSiGe, MMGe, DMGeEnvironmental Waters0.015 ng/L (iGe), 0.005 ng/L (MMGe), 0.003 ng/L (DMGe)High sensitivity speciation analysis with minimal sample pretreatment. bohrium.comnih.gov
HPLC-ICP-MSiGe, MMGe, DMGeAcidic Aqueous LeachatesNot specifiedEffective separation of germanium species in complex matrices using anion exchange chromatography with a tartrate complexing agent. researchgate.net
GC-ICP-MSOrganometallic speciesGeneralUltra-trace levelsProvides isotopic information and is suitable for volatile and thermally stable this compound derivatives. intertek.com

Chemometrics for Data Processing and Optimization in this compound Studies

The large and complex datasets generated by modern analytical instruments, such as those used in this compound research, necessitate the use of advanced data processing techniques. Chemometrics, a discipline that employs mathematical and statistical methods, is increasingly used to extract meaningful information from chemical data. nih.gov In the context of this compound studies, chemometrics can be applied to optimize experimental conditions, resolve complex chromatograms, and identify patterns in the data that may not be apparent through visual inspection. researchgate.netnih.gov

Multivariate analysis techniques, a cornerstone of chemometrics, are particularly useful for handling the data from hyphenated systems like LC-HRMS. nih.gov Methods such as multivariate curve resolution alternating least-squares (MCR-ALS) can be used to resolve the chromatographic peaks and corresponding mass spectra of compounds, even in the presence of co-eluting interferences. nih.gov This is highly relevant for the analysis of this compound in complex environmental samples where the analytes of interest may be present at low concentrations alongside a multitude of other substances.

Furthermore, chemometric modeling can be used for classification and prediction. mdpi.com For instance, partial least-squares-discriminant analysis (PLS-DA) can be employed to investigate the behavior of different chemical species across various sample classes. nih.gov While specific applications of chemometrics to this compound data are not extensively documented in the reviewed literature, the principles and methodologies are broadly applicable. The use of chemometrics has the potential to significantly enhance the quality and interpretability of data from this compound speciation studies, aiding in the identification of sources and the understanding of environmental transformation processes. mdpi.com

Advanced Characterization of Organogermanium Macromolecules

The characterization of organogermanium macromolecules, including those containing this compound moieties, requires a range of advanced analytical techniques to elucidate their structure, composition, and properties. These materials have potential applications in areas such as resist materials for lithography due to their resistance to oxygen reactive ion etching. aip.org

The synthesis of polymers incorporating trimethylgermylmethyl methacrylate (B99206) has been reported, and their characterization involved techniques to determine their composition and thermal properties. aip.org Spectroscopic methods are fundamental to the characterization of these macromolecules. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) provides detailed information about the chemical environment of the atoms within the polymer structure. paperpublications.orgacs.org Infrared (IR) spectroscopy is used to identify the functional groups present in the macromolecule. paperpublications.org

For determining the molecular weight and molecular weight distribution of these polymers, size-exclusion chromatography (SEC) is a common technique. The structural analysis of organogermanium compounds, particularly those with Ge-O bonds, has been advanced through the use of X-ray diffraction (XRD) analysis, which can reveal the molecular structures of these compounds in their crystalline state. nih.gov While the primary literature found does not focus extensively on macromolecules specifically containing this compound, the techniques used for the characterization of other organogermanium polymers, such as polygermanes and germatranes, are directly applicable. paperpublications.orgencyclopedia.pub These methods provide the necessary tools to understand the structure-property relationships in this class of materials.

Future Directions and Research Challenges

Exploration of Novel Methylgermanium (B72786) Architectures and Reactivities

The synthesis and characterization of novel this compound compounds with unprecedented architectures and reactivities remain a cornerstone of future research. Scientists are moving beyond simple alkyl and aryl derivatives to explore more complex structures that can exhibit unique properties.

Key research thrusts in this area include:

Stabilization of Reactive Intermediates: Significant efforts are being directed towards the isolation and study of transient species such as germylenes (:GeR₂), which are heavier carbene analogs. wikipedia.org The stabilization of these reactive intermediates can be achieved through the use of bulky substituents or by coordinating them with donor molecules. wikipedia.org Understanding the bonding and reactivity of stable germylenes opens avenues for their use in small molecule activation and catalysis. wikipedia.org

Multiply Bonded Germanium Compounds: The synthesis of compounds containing germanium-carbon (Ge=C, germenes) and germanium-germanium (Ge=Ge, digermenes) double bonds is a challenging yet rewarding frontier. wikipedia.org These species are typically stabilized by sterically demanding organic groups. wikipedia.org The exploration of their electronic structure and reactivity could lead to the development of novel materials with interesting optical and electronic properties.

Cage and Cluster Compounds: The construction of polyhedral germanium clusters and cage compounds is an emerging area. These three-dimensional structures can encapsulate other atoms or molecules, leading to potential applications in areas such as drug delivery and materials science. Research into organogermanium sesquioxides has already shown promise for antitumor agents. nih.gov

Novel Reactivity Patterns: The reactivity of newly synthesized this compound compounds is a critical area of investigation. This includes studying their behavior in insertion reactions into σ-bonds, addition reactions to unsaturated systems, and their ability to act as ligands for transition metals. wikipedia.orgacs.org For instance, the reaction of germylenes with alkyl halides is believed to involve the transient formation of germyl (B1233479) radicals. acs.org

Synergistic Development of Precursor Chemistry and Deposition Technologies

This compound compounds are increasingly important as precursors for the deposition of germanium-containing thin films, which have applications in the semiconductor and optics industries. The synergistic development of novel precursors and advanced deposition techniques is crucial for fabricating high-quality materials with tailored properties.

Future research in this domain will focus on:

Designer Precursors for ALD and CVD: There is a high demand for new germanium precursors for Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) processes. bohrium.comgoogle.comresearchgate.net Ideal precursors should exhibit high volatility, thermal stability, and clean decomposition pathways. nih.govacs.org The synthesis of heteroleptic germanium complexes, which contain two or more different types of ligands, is a promising strategy to fine-tune these properties. nih.govacs.org

Low-Temperature Deposition: Developing precursors that enable the deposition of germanium-containing films at lower temperatures is a key challenge. google.com This is particularly important for applications involving thermally sensitive substrates. The use of dihalide germylene precursors is being explored for low-temperature CVD/ALD processes. google.com

Control over Film Properties: The choice of precursor and deposition conditions directly influences the properties of the resulting thin film, such as its composition, crystallinity, and surface morphology. A deeper understanding of the surface chemistry of this compound precursors is needed to achieve precise control over these properties. Research is ongoing to develop ALD processes for GeO₂ films with self-limiting growth at specific temperature windows. bohrium.com

Precursor TypeDeposition TechniqueKey AdvantagesResearch Focus
Heteroleptic Germanium ComplexesALD/CVDHigh volatility, thermal stability, tunable reactivitySynthesis of new ligand combinations
Dihalide Germylene AdductsALD/CVDLow-temperature depositionImproving precursor stability and delivery
Amide and Amidinate Ligated Germanium(II)ALD/CVDCo-reactant limited deposition for uniform growthExploring new co-reactants and process parameters

Enhancing Computational Predictive Capabilities for this compound Systems

Computational chemistry plays an increasingly vital role in understanding and predicting the behavior of this compound compounds. Theoretical calculations can provide insights into molecular structure, bonding, reactivity, and spectroscopic properties, guiding experimental efforts and accelerating the discovery of new materials.

Key areas for future computational research include:

Accurate Prediction of Properties: The development and application of high-level quantum mechanical methods, such as Density Functional Theory (DFT), are essential for accurately predicting the geometric and electronic structures of this compound compounds. mdpi.comuni-wuerzburg.deresearchgate.netresearchgate.net These calculations can help rationalize experimental observations and predict the properties of yet-to-be-synthesized molecules. uni-wuerzburg.demdpi.com

Modeling Reaction Mechanisms: Computational studies can elucidate the mechanisms of complex reactions involving this compound species. This includes modeling transition states and reaction pathways to understand the factors that control reactivity and selectivity. DFT calculations have been used to understand the role of ligands in controlling the outcome of reactions at a germanium center. mdpi.com

In Silico Materials Design: The use of computational screening and machine learning techniques can accelerate the discovery of new this compound-based materials with desired properties. ucdavis.edu For instance, machine learning models can be trained on existing data to predict the properties of new compounds, reducing the need for extensive experimental synthesis and characterization. ucdavis.edu An atomistic technique for predictive in silico chemical vapor deposition (CVD) has been reported, which utilizes a kinetic Monte Carlo (kMC) method to compute adsorption, diffusion, and desorption rates. rsc.org

Comprehensive Understanding of Environmental this compound Dynamics

While technologically important, the increasing use of germanium-containing materials raises questions about their environmental fate and transport. A comprehensive understanding of the biogeochemical cycling of this compound is crucial for assessing its potential environmental impact.

Future research in this area should address:

Biogeochemical Cycling: Germanium is known to undergo biomethylation in the environment, leading to the formation of mono- and dithis compound species. cabidigitallibrary.org However, the detailed biogeochemical cycle of germanium is not well understood. cabidigitallibrary.org Further research is needed to identify the microorganisms responsible for methylation and demethylation processes and to quantify the fluxes of this compound in different environmental compartments.

Transport and Fate: The transport of this compound compounds in aquatic and terrestrial systems needs to be investigated. This includes studying their partitioning between water, soil, and sediment, as well as their potential for bioaccumulation in organisms. Germanium is generally considered a conservative element in biogeochemical terms, with its behavior often paralleling that of silicon. cabidigitallibrary.org

Analytical Method Development: The development of sensitive and selective analytical methods is essential for the accurate determination of this compound species at environmentally relevant concentrations. This will enable more robust monitoring of their presence and distribution in the environment.

Expanding Catalytic Applications and Mechanistic Insights

The catalytic potential of this compound compounds is a rapidly emerging field of research. Their unique reactivity, often distinct from that of their silicon and tin analogs, makes them attractive candidates for a variety of catalytic transformations.

Future directions in this area include:

Novel Catalytic Reactions: Researchers are exploring the use of this compound compounds as catalysts in a wide range of organic reactions. This includes their application in cross-coupling reactions, where they can exhibit orthogonal reactivity compared to traditional organometallic reagents. wikipedia.orgacs.org Organogermanium compounds have also shown promise as catalysts for esterification, hydroboration, and hydrogenation reactions. nih.govchapman.edualfachemic.com

Mechanistic Elucidation: A deep understanding of the mechanisms of germanium-catalyzed reactions is crucial for the rational design of more efficient and selective catalysts. researchgate.net Mechanistic studies, often combining experimental and computational approaches, can provide insights into the nature of the active catalytic species and the elementary steps of the catalytic cycle. For example, mechanistic studies have shown that aryl germanes are highly reactive with gold(I) and gold(III) catalysts. acs.org

Activation of Small Molecules: Low-valent germanium compounds, such as germylenes, have the potential to activate small, inert molecules like CO₂ and H₂. wikipedia.org The development of catalytic cycles based on these activation processes could lead to new and sustainable chemical transformations. wikipedia.org

Catalytic ApplicationType of this compound CompoundMechanistic Feature
Cross-Coupling ReactionsAryl GermanesOrthogonal reactivity, activation via SEAr-type pathway
EsterificationC,N-Chelated Organogermanium(II) HydrideFormation of a germyl-alkoxide intermediate
Hydrosilylation of CarbonylsCationic Germanium(II) ComplexesLewis acid catalysis, carbonyl activation
Hydroboration of CO₂GermylenesOxidative addition and reductive elimination steps

Q & A

Q. What established methodologies are recommended for synthesizing methylgermanium compounds in laboratory settings?

this compound synthesis typically involves organometallic reactions, such as alkylation of germanium halides (e.g., GeCl₄) with methylating agents (e.g., Grignard reagents). Key steps include:

  • Conducting reactions under inert atmospheres (e.g., nitrogen/argon) to prevent oxidation .
  • Purification via distillation or recrystallization, followed by characterization using nuclear magnetic resonance (NMR) spectroscopy and elemental analysis to confirm purity .
  • For novel compounds, provide detailed synthetic protocols, including solvent/reagent ratios and reaction kinetics, to ensure reproducibility .

Q. How can researchers characterize the structural and electronic properties of this compound complexes?

Use a combination of:

  • Spectroscopic techniques : NMR (¹H, ¹³C) for bond connectivity, X-ray absorption spectroscopy (XAS) for local coordination environments .
  • Computational methods : Density functional theory (DFT) to model electronic structures and validate experimental data .
  • Elemental analysis to verify stoichiometry and purity .

Q. What are the primary environmental sources and sinks of this compound in aquatic systems?

this compound is primarily sourced from hydrothermal vents and anthropogenic activities, with sinks including adsorption onto Fe(III)-oxyhydroxides and microbial degradation. Key methodologies to study this include:

  • Isotopic fractionation analysis (e.g., δ⁷⁴Ge) to trace biogeochemical pathways .
  • Field sampling coupled with inductively coupled plasma mass spectrometry (ICP-MS) for concentration profiling .

Advanced Research Questions

Q. How do isotopic fractionation patterns of this compound inform its adsorption mechanisms on mineral surfaces?

Advanced approaches include:

  • First-principles modeling : Simulate adsorption energetics and isotopic behavior using DFT .
  • Controlled lab experiments : Compare fractionation factors (e.g., ε⁷⁴Ge) under varying pH, temperature, and mineral compositions .
  • Synchrotron-based techniques : Extended X-ray absorption fine structure (EXAFS) to resolve surface coordination chemistry .

Q. What experimental designs are optimal for resolving contradictions in this compound’s environmental persistence data?

Address discrepancies by:

  • Systematic meta-analysis : Review historical data for methodological inconsistencies (e.g., sampling depth, analytical precision) .
  • Multi-method validation : Cross-validate results using ICP-MS, gas chromatography-mass spectrometry (GC-MS), and isotopic tracers .
  • Controlled mesocosm studies : Isolate variables (e.g., microbial activity, redox conditions) to identify dominant degradation pathways .

Q. How can interdisciplinary approaches enhance understanding of this compound’s role in biogeochemical cycles?

Integrate:

  • Geochemical modeling : Couple thermodynamic databases (e.g., PHREEQC) with field data to predict speciation .
  • Microbial genomics : Identify this compound-metabolizing organisms via metagenomic sequencing .
  • Data infrastructure : Apply FAIR (Findable, Accessible, Interoperable, Reusable) principles to share datasets across disciplines .

Q. What strategies ensure robust data management in this compound research?

Follow best practices for:

  • Metadata documentation : Include experimental parameters (e.g., pH, temperature), instrument calibration details, and raw data repositories .
  • Standardized formats : Use JCAMP-DX for spectral data and CIF files for crystallographic data .
  • Ethical compliance : Obtain permits for field sampling and adhere to institutional data-sharing policies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.